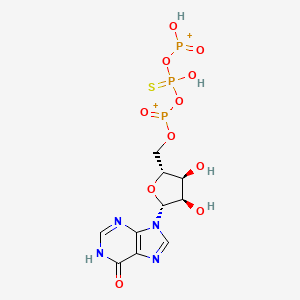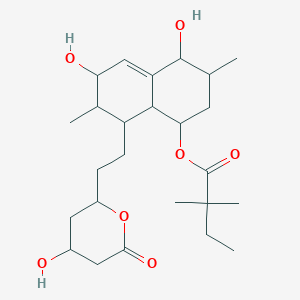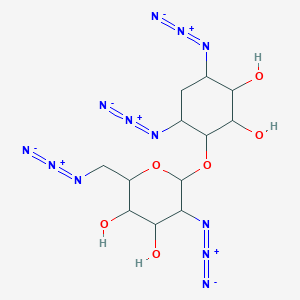
2-Aminobut-3-ynoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminobut-3-ynoic acid hydrochloride: is an organic compound with the molecular formula C4H6ClNO2. It is a derivative of butynoic acid, featuring an amino group at the second carbon and a hydrochloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobut-3-ynoic acid hydrochloride typically involves the reaction of propargyl bromide with glycine in the presence of a base, followed by acidification to obtain the hydrochloride salt. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Water or ethanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Aminobut-3-ynoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction can yield saturated amino acids.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxo derivatives such as 2-oxo-but-3-ynoic acid.
Reduction: Saturated amino acids like 2-aminobutyric acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Aminobut-3-ynoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Aminobut-3-ynoic acid hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes such as cysteine desulfurase and cystathionine gamma-lyase, affecting metabolic pathways. The compound’s unique structure allows it to bind to active sites of these enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
- 2-Aminobut-3-enoic acid hydrochloride
- 2-Aminobutyric acid
- 2-Aminopropanoic acid
Comparison:
- 2-Aminobut-3-ynoic acid hydrochloride has a triple bond, making it more reactive in certain chemical reactions compared to its analogs with double or single bonds.
- 2-Aminobut-3-enoic acid hydrochloride has a double bond, which affects its reactivity and stability.
- 2-Aminobutyric acid and 2-Aminopropanoic acid lack the unsaturation present in this compound, making them less reactive in certain contexts .
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C4H6ClNO2 |
|---|---|
Molecular Weight |
135.55 g/mol |
IUPAC Name |
2-aminobut-3-ynoic acid;hydrochloride |
InChI |
InChI=1S/C4H5NO2.ClH/c1-2-3(5)4(6)7;/h1,3H,5H2,(H,6,7);1H |
InChI Key |
IWOFBVWGVMEBFC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-butyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12065305.png)





![1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine](/img/structure/B12065373.png)
![6,8-Difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-2-one](/img/structure/B12065380.png)

